Verubecestat

Beschreibung

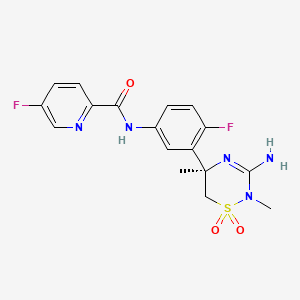

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYKUSGACIYRML-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020622 | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286770-55-5 | |

| Record name | N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verubecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERUBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verubecestat's Mechanism of Action in Alzheimer's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor investigated for the treatment of Alzheimer's disease. This document details the molecular interactions, downstream effects on amyloid-β (Aβ) production, and summarizes key quantitative data from preclinical and clinical studies. Experimental methodologies are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in the context of the amyloid hypothesis.

Introduction to this compound and the Amyloid Hypothesis

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1][2] The amyloid hypothesis posits that the production and aggregation of Aβ peptides are central to the pathophysiology of the disease.[3] this compound (MK-8931) is an orally bioavailable small molecule developed to target a key enzyme in the amyloidogenic pathway, BACE1.[3][4] By inhibiting BACE1, this compound was designed to reduce the production of Aβ peptides, thereby potentially slowing or preventing the progression of Alzheimer's disease.[2]

Core Mechanism of Action: BACE1 Inhibition

This compound functions as a potent and selective inhibitor of BACE1, an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP).[4][5][6] This inhibition is the primary mechanism through which this compound exerts its effects. The compound also demonstrates high-affinity binding to the closely related enzyme BACE2.[7]

Molecular Interaction with BACE1

This compound is a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative.[8] Its high potency is attributed to the interaction of its amidine moiety with the catalytic dyad of BACE1.[9] The structural design of this compound allows it to fit into the active site of the BACE1 enzyme, preventing it from binding to and cleaving its natural substrate, APP.[8]

Impact on Amyloid Precursor Protein (APP) Processing

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound's mechanism is centered on the modulation of the latter.

-

Amyloidogenic Pathway: In this pathway, BACE1 first cleaves APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to produce Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[10] These peptides can then aggregate to form the characteristic amyloid plaques found in Alzheimer's disease.

-

Non-Amyloidogenic Pathway: This pathway is initiated by α-secretase, which cleaves APP within the Aβ domain, thus precluding the formation of Aβ peptides. This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment (C83).

By inhibiting BACE1, this compound effectively blocks the initial step of the amyloidogenic pathway, leading to a significant reduction in the production of sAPPβ, Aβ40, and Aβ42.[4][5] This shifts APP processing towards the non-amyloidogenic pathway, resulting in an increase in the production of sAPPα.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in inhibiting BACE1 and reducing Aβ levels has been quantified in numerous studies.

In Vitro and Preclinical Data

| Parameter | Value | Species/System | Reference |

| BACE1 Ki | 2.2 nM | Human | [7] |

| BACE2 Ki | 0.38 nM | Human | [7] |

| Aβ40 IC50 | 2.1 nM | HEK293 APPSwe/Lon cells | [7] |

| Aβ42 IC50 | 0.7 nM | HEK293 APPSwe/Lon cells | [7] |

| sAPPβ IC50 | 4.4 nM | HEK293 APPSwe/Lon cells | [7] |

| CSF Aβ40 ED50 | 5 mg/kg | Rat | [7] |

| Cortex Aβ40 ED50 | 8 mg/kg | Rat | [7] |

| CSF Aβ Reduction | ~72-81% | Rat (3 and 10 mg/kg) | [7] |

| CSF & Cortex Aβ40 Reduction | 60% & 72% | Cynomolgus Monkey (10 mg/kg) | |

| Plasma Aβ40/42 Reduction | >90% | Tg2576-AβPPswe Mice | [11][12] |

| CSF Aβ40/42 Reduction | 62-68% | Tg2576-AβPPswe Mice | [11][12] |

Clinical Data (Phase 1)

| Dose | CSF Aβ40 Reduction | CSF Aβ42 Reduction | sAPPβ Reduction | Study Population | Reference |

| 12 mg | 57% | N/A | N/A | Mild-to-moderate AD | [7][13] |

| 40 mg | 79% | N/A | N/A | Mild-to-moderate AD | [7][13] |

| 60 mg | 84% | N/A | N/A | Mild-to-moderate AD | [7][13] |

| 12 mg | ~60% | ~60% | N/A | Mild-to-moderate AD | [5][14] |

| 40 mg | ~75% | ~75% | N/A | Mild-to-moderate AD | [5][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound.

BACE1 Enzyme Inhibition Assay

A common method to determine the inhibitory constant (Ki) of a compound against BACE1 is a fluorescence resonance energy transfer (FRET) assay.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Recombinant human BACE1 enzyme is incubated with varying concentrations of this compound.

-

The FRET peptide substrate is added to initiate the reaction.

-

The increase in fluorescence over time is measured using a plate reader.

-

The rate of reaction at each inhibitor concentration is used to calculate the IC50, which is then converted to Ki.

-

Cell-Based Aβ Reduction Assay

This assay measures the ability of this compound to inhibit Aβ production in a cellular context.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a mutated form of human APP (e.g., Swedish/London mutations) are commonly used to ensure high levels of Aβ production.

-

Protocol Outline:

-

HEK293-APP cells are cultured in appropriate media.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The concentrations of Aβ40, Aβ42, and sAPPβ in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.

-

The IC50 value is determined from the dose-response curve.

-

Measurement of Aβ in CSF and Plasma

Accurate quantification of Aβ in biological fluids is essential for assessing the pharmacodynamic effects of this compound.

-

Sample Collection: Cerebrospinal fluid (CSF) is typically collected via lumbar puncture. Plasma is obtained from centrifuged blood samples.

-

Quantification Method: Sandwich ELISAs are the most common method.

-

A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto a microplate.

-

The CSF or plasma sample is added, and the Aβ peptides are captured by the antibody.

-

A detection antibody, specific for the N-terminus of Aβ and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

The signal intensity is proportional to the concentration of Aβ in the sample and is quantified by comparison to a standard curve.

-

Clinical Development and Outcomes

This compound was the first BACE1 inhibitor to advance to Phase 3 clinical trials.

-

EPOCH Trial (NCT01739348): This study enrolled patients with mild-to-moderate Alzheimer's disease.[15] The trial was terminated for futility as this compound did not show a significant benefit on the primary cognitive and functional endpoints compared to placebo.[3]

-

APECS Trial (NCT01953601): This trial focused on patients with prodromal Alzheimer's disease.[16][17] It was also discontinued due to a lack of efficacy.[16]

Despite robustly lowering Aβ levels in the CSF of participants, this compound failed to translate this biochemical effect into clinical benefit.[1] Furthermore, some adverse effects were noted in the clinical trials, including rash, falls, and weight loss.[18]

Conclusion

This compound is a potent BACE1 inhibitor that effectively reduces the production of amyloid-beta peptides by blocking the initial step of the amyloidogenic pathway. Its mechanism of action has been thoroughly characterized through in vitro, preclinical, and clinical studies, demonstrating clear target engagement and downstream biochemical effects. However, the lack of clinical efficacy in large-scale trials, despite significant Aβ lowering, has raised important questions about the amyloid hypothesis, the timing of intervention, and the potential for off-target effects of BACE inhibition. The development of this compound, while ultimately unsuccessful, has provided invaluable data for the Alzheimer's research community and will continue to inform future drug development efforts in this challenging field.

References

- 1. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlations of amyloid-β concentrations between CSF and plasma in acute Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 4. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fmda.org [fmda.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BACE inhibition causes rapid, regional, and non-progressive volume reduction in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic this compound Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. behavioralhealth2000.com [behavioralhealth2000.com]

- 13. merck.com [merck.com]

- 14. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. merck.com [merck.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Verubecestat and BACE1 Inhibition: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubecestat (MK-8931) is an orally bioavailable, small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of Aβ peptides in the brain are considered a central pathological hallmark of Alzheimer's disease (AD). This technical guide provides an in-depth overview of the mechanism of BACE1 inhibition by this compound, its pharmacological properties, and a summary of its clinical evaluation.

Mechanism of Action: BACE1 Inhibition

BACE1, a transmembrane aspartyl protease, initiates the amyloidogenic pathway by cleaving APP at the β-secretase site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.

This compound is a potent inhibitor of both BACE1 and BACE2.[1] It interacts with the catalytic dyad of BACE1 through its amidine moiety via hydrogen bonding.[1] By inhibiting BACE1, this compound effectively reduces the production of sAPPβ, Aβ40, and Aβ42.[2] Preclinical studies in rats and monkeys demonstrated that this compound administration leads to a significant reduction in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the amyloid precursor protein processing pathway and a typical experimental workflow for evaluating BACE1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetics of this compound

| Species | Dose | T1/2 (hours) | Cmax (μM) | AUC (μM·h) | Route | Reference |

| Sprague-Dawley Rat | 3 mg/kg | 1.9 | 0.27 | 1.1 | IV or Oral | [3] |

| Cynomolgus Monkey | 1 mg/kg | 4.9 | - | - | IV | [3] |

| Beagle Dog | 1 mg/kg | 9.7 | - | - | IV | [3] |

Table 2: Pharmacodynamics of this compound (Reduction in Aβ and sAPPβ)

| Population | Dose | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) | sAPPβ Reduction (CSF) | Reference |

| Mild-to-Moderate AD Patients | 12 mg | 57% | - | Sustained Reduction | [4] |

| Mild-to-Moderate AD Patients | 40 mg | 79% | - | Sustained Reduction | [4] |

| Mild-to-Moderate AD Patients | 60 mg | 84% | - | Sustained Reduction | [4] |

| Prodromal AD Patients | 12 mg | ~60% | ~60% | - | [5] |

| Prodromal AD Patients | 40 mg | ~75% | ~75% | - | [5] |

Table 3: Overview of Phase 3 Clinical Trials

| Trial Name (NCT ID) | Population | Treatment Arms | Primary Outcome(s) | Result | Reference |

| EPOCH (NCT01739348) | Mild-to-Moderate Alzheimer's Disease | This compound 12 mg, 40 mg; Placebo | Change in ADAS-Cog and ADCS-ADL scores at 78 weeks | No significant difference from placebo | [6][7] |

| APECS (NCT01953601) | Prodromal Alzheimer's Disease | This compound 12 mg, 40 mg; Placebo | Change in CDR-SB score at 104 weeks | Trial stopped for futility; no benefit observed | [5][8] |

Table 4: Adverse Events in the EPOCH Trial (Mild-to-Moderate AD)

| Adverse Event | This compound 12 mg (%) | This compound 40 mg (%) | Placebo (%) |

| Any Adverse Event | 89 | 92 | 82 |

| Rash | 12 | 10 | 6 |

| Falls and Injuries | 20 | 23 | 16 |

| Sleep Disturbance | 10 | 8 | 5 |

| Suicidal Ideation | 6 | 6 | 3 |

| Weight Loss | 6 | 6 | 3 |

| Hair Color Change | 2 | 3 | 0 |

| Data adapted from Egan et al., 2018 and Sur et al., 2019.[7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of BACE1 inhibitors like this compound.

BACE1 Enzymatic Inhibition Assay (FRET-based)

Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compound (this compound) and vehicle (e.g., DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add 10 µL of the test compound dilution or vehicle control.

-

Add 10 µL of BACE1 enzyme solution (e.g., 1.0 U/mL) to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the BACE1 substrate solution (e.g., 750 nM).

-

Incubate for 60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Quantification of Aβ40 and Aβ42 in CSF by ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify Aβ peptides. A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a microplate. The CSF sample is added, and the Aβ peptide is captured. A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), which recognizes the N-terminus of the Aβ peptide, is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the Aβ peptide.

Materials:

-

ELISA kit for human Aβ40 and Aβ42 (containing antibody-coated plates, standards, detection antibodies, substrate, and wash buffers)

-

CSF samples

-

Polypropylene tubes

-

Microplate reader

Procedure:

-

Thaw CSF samples on ice. If necessary, centrifuge to remove any particulates.

-

Prepare a standard curve using the provided Aβ peptide standards.

-

Add 100 µL of standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.

-

Incubate for 2 hours at room temperature on an orbital shaker.

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of the enzyme-conjugated detection antibody to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm within 15 minutes.

-

Calculate the Aβ concentrations in the samples by interpolating from the standard curve.

Quantification of Aβ Peptides in Brain Tissue by Immunoprecipitation-Mass Spectrometry (IP-MS)

Principle: This method combines the specificity of immunoprecipitation with the sensitivity and resolution of mass spectrometry to quantify different Aβ isoforms. Aβ peptides are first extracted from brain tissue and then selectively captured using an antibody immobilized on magnetic beads. After washing, the captured peptides are eluted and analyzed by MALDI-TOF or LC-MS/MS.

Materials:

-

Brain tissue samples

-

Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)

-

Anti-Aβ antibody (e.g., 6E10 or 4G8)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer (e.g., formic acid)

-

MALDI matrix or LC-MS/MS system

Procedure:

-

Homogenize brain tissue in lysis buffer on ice.

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

Incubate the anti-Aβ antibody with protein A/G magnetic beads to immobilize the antibody.

-

Add the brain tissue lysate to the antibody-bead complex and incubate overnight at 4°C with rotation to allow for immunoprecipitation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the captured Aβ peptides from the beads using an elution buffer.

-

For MALDI-TOF analysis, mix the eluate with a MALDI matrix and spot onto a target plate. For LC-MS/MS, inject the eluate into the system.

-

Acquire mass spectra and quantify the different Aβ isoforms based on their mass-to-charge ratio and signal intensity, often using isotopically labeled Aβ peptides as internal standards.

Conclusion

This compound demonstrated robust target engagement, significantly reducing the levels of key biomarkers of BACE1 activity in both preclinical models and human subjects.[2][4] However, in large-scale Phase 3 clinical trials, this potent BACE1 inhibition did not translate into a clinical benefit for patients with mild-to-moderate or prodromal Alzheimer's disease.[5][7] Furthermore, treatment with this compound was associated with a higher incidence of certain adverse events, including rash, falls, sleep disturbances, and suicidal ideation.[9] The findings from the this compound clinical program have provided valuable insights into the complexities of targeting the amyloid pathway in Alzheimer's disease and will be crucial in guiding future drug development efforts for this devastating neurodegenerative condition.

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic this compound Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merck.com [merck.com]

- 5. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. fmda.org [fmda.org]

- 8. merck.com [merck.com]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of Verubecestat: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The following sections detail the quantitative data from key animal model studies, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Efficacy in Animal Models

This compound has demonstrated robust, dose-dependent reductions in amyloid-beta (Aβ) peptides in the plasma, cerebrospinal fluid (CSF), and brain tissue of various animal models, including rats, cynomolgus monkeys, and the 5XFAD transgenic mouse model of Alzheimer's disease.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical efficacy studies.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | Value | Citation |

| BACE1 | Human | Ki | 2.2 nM | [1][2] |

| BACE1 | Mouse | Ki | 3.4 nM | [1][2] |

| BACE2 | Human | Ki | 0.38 nM | [1][2] |

| Aβ40 Production | Human Cells | IC50 | 2.1 nM | [1][2] |

| Aβ42 Production | Human Cells | IC50 | 0.7 nM | [1][2] |

| sAPPβ Production | Human Cells | IC50 | 4.4 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound in Rats (Single Oral Dose)

| Compartment | Endpoint | ED50 (mg/kg) | Max Reduction | Citation |

| Plasma | Aβ40 | 0.03 | >90% | [1] |

| CSF | Aβ40 | 5 | >90% | [1] |

| Cortex | Aβ40 | 8 | >90% | [1] |

Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Dose (mg/kg) | Duration | Compartment | Biomarker | Reduction | Citation |

| 10 (single oral) | 4 hours | CSF | Aβ40 | 60% | [2] |

| 10 (single oral) | 4 hours | Cortex | Aβ40 | 72% | [2] |

| 10, 30, or 100 (once daily) | 9 months | CSF | Aβ40, Aβ42, sAPPβ | >80% | [2] |

| 10, 30, or 100 (once daily) | 9 months | Cortex | Aβ40, sAPPβ | >80% | [2] |

Table 4: Prophylactic Efficacy of this compound in 5XFAD Mice

| Treatment | Duration | Outcome | Result | Citation |

| This compound in chow | 3 to 6 months of age | 18F-AV45 PET imaging | Dose- and region-dependent attenuation of uptake | [3] |

| This compound in chow | 3 to 6 months of age | Plasma Aβ40 and Aβ42 | Dose-dependent attenuation | [3] |

Safety and Toxicology Profile

Chronic administration of this compound in rats and monkeys at exposures over 40-fold higher than those tested in human clinical trials did not elicit many of the adverse effects previously associated with BACE1 inhibition.[4][5]

Table 5: Summary of Preclinical Safety Findings

| Observation | Species | Details | Citation |

| Nerve Myelination | Rats, Monkeys | No adverse effects observed. | [4][5][6] |

| Neurodegeneration | Rats, Monkeys | No evidence of neurodegeneration. | [4][5][6] |

| Glucose Homeostasis | Rats, Monkeys | No alterations observed. | [4][5][6] |

| Hepatotoxicity | Rats, Monkeys | No evidence of liver toxicity. | [4][5][6] |

| Fur Hypopigmentation | Rabbits, Mice | Observed. | [4][5] |

| Fur Hypopigmentation | Monkeys | Not observed. | [4][5] |

Experimental Protocols

In Vitro Enzyme and Cell-Based Assays

Objective: To determine the inhibitory potency of this compound against BACE1, BACE2, and cellular Aβ production.

Protocol:

-

Enzyme Inhibition Assay (Ki determination):

-

Purified recombinant human and mouse BACE1 and human BACE2 were used.

-

A fluorescent resonance energy transfer (FRET) substrate peptide derived from APP was incubated with the respective enzyme in the presence of varying concentrations of this compound.

-

The rate of substrate cleavage was monitored by measuring the increase in fluorescence.

-

Ki values were calculated using the Cheng-Prusoff equation.

-

-

Cellular Aβ Production Assay (IC50 determination):

-

Human embryonic kidney (HEK293) cells stably expressing human APP with the Swedish mutation (HEK293-APPswe) were used.

-

Cells were treated with a range of this compound concentrations for a defined period.

-

The levels of Aβ40, Aβ42, and soluble APPβ (sAPPβ) in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

-

Animal Studies: Rats and Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

Protocol:

-

Animal Models:

-

Sprague-Dawley rats and cynomolgus monkeys were used.[6]

-

-

Drug Formulation and Administration:

-

For oral administration, this compound hydrochloride salt was dissolved or suspended in either 20% hydroxypropyl-β-cyclodextrin or 0.5% methylcellulose.

-

-

Pharmacokinetic and Pharmacodynamic Assessments:

-

Acute Studies: Single oral doses were administered, and plasma, CSF, and brain tissue were collected at various time points.

-

Chronic Studies: Once-daily oral doses were administered for up to 9 months in monkeys.[2]

-

CSF Collection: In monkeys, CSF was collected from the cisterna magna.

-

Aβ and sAPPβ Quantification: Levels of Aβ40, Aβ42, and sAPPβ in plasma, CSF, and brain homogenates were measured by validated sandwich ELISAs.

-

-

Safety and Toxicology Assessments:

-

Standard toxicology assessments were conducted, including clinical observations, body weight measurements, and clinical pathology.

-

Histopathological examination of various tissues, including the nervous system, was performed at the end of the chronic studies.

-

Prophylactic Study in 5XFAD Mice

Objective: To assess the efficacy of prophylactic this compound treatment in a transgenic mouse model of Alzheimer's disease.

Protocol:

-

Animal Model:

-

5XFAD transgenic mice, which overexpress mutant human APP and presenilin-1 (PS1) and develop amyloid plaques, were used.

-

-

Drug Administration:

-

This compound was administered ad libitum in chow from 3 to 6 months of age.[3]

-

-

In Vivo Imaging:

-

At 6 months of age, amyloid plaque deposition was assessed using 18F-florbetapir (AV-45) positron emission tomography (PET) combined with magnetic resonance imaging (MRI).[3]

-

-

Ex Vivo Analyses:

-

Plasma and brain levels of Aβ40 and Aβ42 were measured by ELISA.[3]

-

-

Behavioral and Clinical Assessments:

-

Cognitive function and clinical characteristics of the mice were evaluated.[3]

-

Visualizations

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow: Prophylactic Study in 5XFAD Mice

Caption: Workflow for the prophylactic study of this compound in 5XFAD mice.

References

- 1. Cerebrospinal Fluid Characterization in Cynomolgus Monkeys, Beagle Dogs, and Göttingen Minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cynomolgus Monkey Cerebrospinal Fluid (CSF): A Key Biomaterial in Neuroscience and Drug Delivery Research – Creative Biolabs NHP Biologicals Blog [creative-biolabs.com]

- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]

Verubecestat and its Impact on Amyloid Beta Peptide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of verubecestat, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It details the mechanism of action of this compound and its subsequent effects on the production of amyloid beta (Aβ) peptides, which are centrally implicated in the pathophysiology of Alzheimer's disease. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Amyloid Hypothesis

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular plaques in the brain, primarily composed of amyloid beta (Aβ) peptides. The amyloid hypothesis posits that the production and aggregation of Aβ are central to the disease process. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[1]

This compound (MK-8931) is an orally active and potent inhibitor of BACE1.[2] By inhibiting BACE1, this compound aims to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques and potentially slowing the progression of Alzheimer's disease.[3] This guide explores the preclinical and clinical data demonstrating the effect of this compound on Aβ production.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of BACE1, binding to the active site of the enzyme and preventing it from cleaving APP. This inhibition directly reduces the generation of the N-terminal fragment of Aβ. Consequently, the substrate for γ-secretase is diminished, leading to a significant decrease in the production of both Aβ40 and Aβ42 isoforms. This compound is a high-affinity inhibitor for both BACE1 and the related enzyme BACE2.[2]

The signaling pathway for APP processing is bifurcated into two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble ectodomain (sAPPα) and a membrane-bound C-terminal fragment (C83). Subsequent cleavage of C83 by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD). This pathway precludes the formation of Aβ.[4]

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1, which generates a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is then cleaved by γ-secretase at various positions, leading to the production of Aβ peptides of different lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[4] this compound specifically targets the initial step of this pathway.

Quantitative Effects of this compound on Aβ Production

This compound has demonstrated a robust, dose-dependent reduction in Aβ levels across various preclinical and clinical studies.

In Vitro Inhibition Constants

The inhibitory potency of this compound against BACE1 and BACE2 has been determined using purified enzymes.

| Enzyme Target | Inhibition Constant (Ki) |

| Human BACE1 | 2.2 nM[2] |

| Human BACE2 | 0.38 nM[2] |

Reduction of Aβ in Animal Models

Studies in rats and cynomolgus monkeys have shown significant reductions in Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissue following oral administration of this compound.

| Animal Model | Matrix | Aβ Isoform | Dose | Reduction (%) |

| Rat | CSF | Aβ40 | 3 mg/kg | 72%[2] |

| Rat | CSF | Aβ40 | 10 mg/kg | 81%[2] |

| Rat | Cortex | Aβ40 | 5 mg/kg (ED50) | 50%[2] |

| Rat | Cortex | Aβ40 | 8 mg/kg (ED50) | 50%[2] |

| Cynomolgus Monkey | CSF | Aβ40 | 10 mg/kg | ~60% |

| Cynomolgus Monkey | Cortex | Aβ40 | 10 mg/kg | ~72% |

Reduction of Aβ in Human Clinical Trials

Phase I and subsequent clinical trials in healthy volunteers and Alzheimer's disease patients have confirmed the potent Aβ-lowering effects of this compound.

| Population | Matrix | Aβ Isoform | Dose (daily) | Reduction from Baseline (%) |

| Mild-to-Moderate AD Patients | CSF | Aβ40 | 12 mg | 57%[3] |

| Mild-to-Moderate AD Patients | CSF | Aβ40 | 40 mg | 79%[3] |

| Mild-to-Moderate AD Patients | CSF | Aβ40 | 60 mg | 84%[3] |

| Mild-to-Moderate AD Patients | CSF | Aβ42 | 12 mg | 71.1% - 80.6%[5] |

| Mild-to-Moderate AD Patients | CSF | Aβ42 | 40 mg | 62.7% - 76.4%[5] |

| Prodromal AD Patients | CSF | Aβ40 & Aβ42 | 12 mg | ~60%[6] |

| Prodromal AD Patients | CSF | Aβ40 & Aβ42 | 40 mg | ~75%[6] |

Despite these significant reductions in Aβ levels, large-scale Phase III clinical trials (EPOCH and APECS) in patients with mild-to-moderate and prodromal Alzheimer's disease were terminated due to a lack of clinical efficacy.[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the efficacy of this compound.

BACE1 Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is the Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[8][9]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutation of APP)[8]

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the BACE1 FRET peptide substrate, and the this compound dilutions.

-

Initiate the reaction by adding the recombinant human BACE1 enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[10]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

References

- 1. Amyloid Beta Protein | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. fmda.org [fmda.org]

- 6. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]

- 10. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

An In-depth Analysis of Verubecestat's Interaction with BACE1: A Structural and Functional Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and functional aspects of Verubecestat (MK-8931) binding to the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound emerged as a potent, orally available BACE1 inhibitor that progressed to late-stage clinical trials for the treatment of Alzheimer's disease.[1] Its development was rooted in the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brain, is a primary instigator of Alzheimer's pathology.[2] BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[3][4] Therefore, inhibiting BACE1 has been a major therapeutic strategy to reduce Aβ levels.[5]

This document details the quantitative measures of this compound's potency and selectivity, the specific molecular interactions governing its binding to the BACE1 active site, and the experimental methodologies used to characterize this interaction, from in vitro assays to clinical trials.

Structural Analysis of the this compound-BACE1 Complex

The development of this compound was heavily guided by structure-based drug design.[6] X-ray crystallography was employed to resolve the co-crystal structure of this compound bound to the active site of the human BACE1 soluble enzymatic domain at a resolution of 1.74 Å.[6]

The structural data reveals that this compound, an iminothiadiazinane dioxide derivative, establishes a network of strong interactions within the BACE1 active site.[7][8] A critical interaction involves the amidine moiety of this compound, which forms strong hydrogen bonds with the catalytic dyad (Asp32 and Asp228) of BACE1.[7][8][9] This interaction is fundamental to its potent inhibitory activity.

Furthermore, the diaryl amide motif of the inhibitor occupies key subsites within the enzyme's active site. The phenyl group projects into the hydrophobic S1 pocket, while the pyridine fluoro substituent occupies the S3 subpocket, making close contact with the Ala335 methyl side chain.[7][8]

References

- 1. Merck’s this compound marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]

- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. behavioralhealth2000.com [behavioralhealth2000.com]

- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Verubecestat synthesis and purification protocols

Anwendungs- und Protokollhinweise zur Synthese und Aufreinigung von Verubecestat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: this compound (MK-8931) ist ein potenter Inhibitor des Beta-Sekretase-1-Enzyms (BACE1), der für die Behandlung der Alzheimer-Krankheit entwickelt wurde.[1][2][3] Die Synthese dieses komplexen Moleküls, das ein stereogenes quartäres Zentrum und einen Iminothiadiazin-Dioxid-Kern enthält, stellt eine erhebliche chemische Herausforderung dar.[4][5] In diesen Hinweisen wird eine detaillierte Beschreibung der Herstellungsroute der zweiten Generation gegeben, die für eine effiziente und skalierbare Produktion von this compound optimiert wurde. Die wichtigsten Merkmale dieser Synthese sind eine diastereoselektive Mannich-artige Addition, die unter kontinuierlichen Fließbedingungen durchgeführt wird, eine Kupfer-katalysierte C-N-Kupplung und eine späte Guanidinylierung zur Bildung des heterozyklischen Kerns.[1][2][4]

Syntheseweg von this compound

Der nachstehende Syntheseweg der zweiten Generation wurde für die Herstellung im großen Maßstab entwickelt und verbessert die Effizienz im Vergleich zu früheren Routen.[1][2]

Abbildung 1: Schematische Darstellung des Synthesewegs der zweiten Generation für this compound.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten für die Schlüsselschritte der this compound-Synthese zusammen.

| Schritt | Reaktion | Schlüssereagenzien/-bedingungen | Ausbeute | Reinheit/Verhältnis | Quelle(n) |

| 1 | Mannich-artige Addition (Fluss) | HexLi, THF, -20 °C | 89-90% (Assay-Ausbeute) | DR = 92:8 | [5] |

| 1 | Mannich-artige Addition (Batch) | HexLi, THF, ≤ -65 °C | 73% (Assay-Ausbeute) | Nicht spezifiziert | [5][6] |

| 2 | Cu-katalysierte Amidation | CuI, K₂CO₃, 100 °C | 85% (isolierte Ausbeute) | >99% Umsatz | [5] |

| 3 | PMB-Entschützung | MsOH, AcOH, 60 °C | 99% | Nicht spezifiziert | [5] |

| 4 | Guanidinylierung/Zyklisierung | CNBr, NaHCO₃ | 90% | Nicht spezifiziert | [5] |

| 5 | Finale Kristallisation | Isopropylalkohol/Wasser | 95% | DR > 99.8:0.2 | [7] |

| Gesamt | Gesamtsynthese | - | ~61% | - | [5] |

DR = Diastereomeres Verhältnis

Detaillierte experimentelle Protokolle

Schritt 1: Mannich-artige Addition über kontinuierlichen Fluss (Herstellung von Addukt E)

Dieses Protokoll beschreibt das optimierte kontinuierliche Fließverfahren, das die kryogenen Bedingungen des Batch-Verfahrens vermeidet.[5][6]

Materialien:

-

Sulfonamid A

-

Enantioreines Sulfinimid C

-

Hexyllithium (HexLi) in Hexanen

-

Tetrahydrofuran (THF)

-

Kontinuierliches Fließreaktorsystem mit statischem Mischer

Protokoll:

-

Bereiten Sie eine Lösung von Sulfonamid A in THF vor.

-

Bereiten Sie eine separate Lösung von Sulfinimid C in THF vor.

-

Kühlen Sie das Fließreaktorsystem auf -20 °C.

-

Führen Sie die Sulfonamid-A-Lösung und eine stöchiometrische Menge Hexyllithium gleichzeitig in einen T-Mischer, um das Lithiumreagenz B in situ zu erzeugen.

-

Leiten Sie den Strom des Reagenzes B und die Lösung von Sulfinimid C sofort in einen statischen Mischer innerhalb des auf -20 °C gekühlten Reaktorsystems.

-

Die optimierte Verweilzeit im Reaktor ermöglicht die vollständige Umsetzung.

-

Die aus dem Reaktor austretende Produktlösung wird mit einer wässrigen Säure (z. B. wässrige HCl) gequencht, um das Sulfinyl-Schutzgruppe zu entfernen und das rohe Addukt E zu ergeben.

-

Die Assay-Ausbeute des Addukts E liegt typischerweise bei 89-90 %.[5]

Schritt 2: Kupfer-katalysierte Amidation (Herstellung von Kupplungsprodukt H)

Materialien:

-

Addukt E (aus Schritt 1)

-

5-Fluoropicolinamid (F)

-

Kupfer(I)-iodid (CuI)

-

Diamin-Ligand (G)

-

Kaliumcarbonat (K₂CO₃)

-

Toluol (PhMe) und Wasser

Protokoll:

-

Geben Sie Addukt E, 5-Fluoropicolinamid (F), CuI, den Diamin-Liganden (G) und Kaliumcarbonat in einen geeigneten Reaktor.

-

Fügen Sie eine Mischung aus Toluol und Wasser als Lösungsmittel hinzu.

-

Erhitzen Sie die Mischung unter Rühren auf 100 °C.

-

Überwachen Sie den Reaktionsfortschritt mittels HPLC bis zum vollständigen Verbrauch von Addukt E.

-

Nach Abschluss der Reaktion kühlen Sie die Mischung ab und trennen Sie die organische und die wässrige Phase.

-

Extrahieren Sie die wässrige Phase mit Toluol.

-

Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum, um das rohe Kupplungsprodukt H zu erhalten.

-

Die isolierte Ausbeute beträgt typischerweise 85 %.[5]

Schritt 3 & 4: PMB-Entschützung und Guanidinylierung/Zyklisierung

Materialien:

-

Kupplungsprodukt H

-

Methansulfonsäure (MsOH)

-

Essigsäure (AcOH)

-

Cyanogenbromid (CNBr)

-

Natriumbicarbonat (NaHCO₃)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

p-Toluolsulfonsäure (TsOH)

Protokoll (Entschützung):

-

Lösen Sie das Kupplungsprodukt H in Essigsäure.

-

Fügen Sie Methansulfonsäure hinzu und erhitzen Sie die Mischung auf 60 °C.

-

Nach Abschluss der Reaktion neutralisieren Sie die Säure und extrahieren das entschützte Amin I. Die Ausbeute ist nahezu quantitativ.[5]

Protokoll (Guanidinylierung & Zyklisierung):

-

Lösen Sie das Amin I in einer Mischung aus 2-MeTHF und Wasser.

-

Fügen Sie Natriumbicarbonat gefolgt von Cyanogenbromid hinzu und erhitzen Sie die Reaktion auf 45 °C.

-

Nach der Bildung des Cyanamid-Zwischenprodukts fügen Sie wässriges NaOH hinzu, um die Zyklisierung zum Iminothiadiazin-Dioxid-Kern zu induzieren.

-

Säuern Sie die Mischung mit TsOH an, um das Tosylatsalz J zu fällen, das mit einer Ausbeute von 90 % isoliert wird.[5]

Aufreinigungsprotokolle

Die wichtigste Aufreinigungsmethode, die in der Synthese der zweiten Generation beschrieben wird, ist die Kristallisation zur Anreicherung des gewünschten Diastereomers.

Diastereomere Anreicherung durch Kristallisation

Dieses Protokoll beschreibt die Aufreinigung des Kupplungsprodukts H, um das diastereomere Verhältnis von 92:8 auf >99.8:0.2 zu verbessern.[7]

Abbildung 2: Arbeitsablauf der diastereomeren Anreicherung durch Kristallisation.

Materialien:

-

Rohes Kupplungsprodukt H (DR = 92:8)

-

Isopropylalkohol (IPA)

-

Deionisiertes Wasser

Protokoll:

-

Lösen Sie das rohe Kupplungsprodukt H in einer Mischung aus Isopropylalkohol und Wasser bei erhöhter Temperatur, bis eine klare Lösung entsteht.

-

Kühlen Sie die Lösung langsam und kontrolliert ab, um die Kristallisation des gewünschten Diastereomers einzuleiten. Die Impfung mit reinen Kristallen kann von Vorteil sein.

-

Lassen Sie die Kristallisation über einen ausreichenden Zeitraum fortschreiten, um die Ausbeute zu maximieren.

-

Sammeln Sie die Kristalle durch Filtration.

-

Waschen Sie die gesammelten Kristalle mit einer kalten Mischung aus IPA/Wasser, um anhaftende Verunreinigungen zu entfernen.

-

Trocknen Sie die Kristalle unter Vakuum, um das hochreine Kupplungsprodukt H mit einem diastereomeren Verhältnis von >99.8:0.2 zu erhalten.[7]

Finale Aufreinigung von this compound

-

Nach der Bildung des Tosylatsalzes J wird die freie Base durch Behandlung mit einer Base wie Kaliumcarbonat erzeugt.[5]

-

Die endgültige Aufreinigung von this compound wird durch Kristallisation aus einem geeigneten Lösungsmittelsystem erreicht, um das Endprodukt mit hoher Reinheit zu liefern. Die genauen Lösungsmittel für die finale Kristallisation sind in der zitierten Literatur nicht detailliert beschrieben, aber typische pharmazeutische Kristallisationen verwenden gängige organische Lösungsmittel oder deren Mischungen mit Wasser.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. A Next Generation Synthesis of BACE1 Inhibitor this compound (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes and Protocols for Cell-Based Models in Verubecestat Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubecestat (MK-8931) is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ plaques in the brain is a central hallmark of Alzheimer's disease.[1][3] Consequently, the inhibition of BACE1 presents a primary therapeutic strategy for reducing Aβ production and potentially altering the course of the disease.[1][2][3]

These application notes provide detailed protocols for utilizing cell-based models to assess the efficacy of this compound. The described methodologies are designed to enable researchers to quantify the inhibitory effects of this compound on BACE1 activity, measure the subsequent reduction in Aβ peptides, and evaluate the compound's cellular toxicity and off-target effects.

Mechanism of Action of this compound

This compound is an orally active and high-affinity inhibitor of both BACE1 and its homolog BACE2.[4][5] It functions by binding to the active site of the BACE1 enzyme, thereby preventing the cleavage of the amyloid precursor protein (APP) into the sAPPβ and C99 fragments. This initial cleavage is the rate-limiting step in the generation of Aβ peptides, specifically Aβ40 and Aβ42.[3] By inhibiting BACE1, this compound effectively reduces the levels of these amyloidogenic peptides.[4][5][6][7]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in cell-based assays and its inhibitory constants against purified enzymes.

| Parameter | Cell Line/System | IC50 / Ki Value | Reference |

| Aβ40 Production | HEK293 APPSwe/Lon | 2.1 nM | [4] |

| HEK293 | 13 nM | [6][7] | |

| Aβ42 Production | HEK293 APPSwe/Lon | 0.7 nM | [4] |

| sAPPβ Production | HEK293 APPSwe/Lon | 4.4 nM | [4] |

| BACE1 Inhibition | Purified Human BACE1 | Ki = 2.2 nM | [4][5] |

| Ki = 7.8 nM | [6][7] | ||

| BACE2 Inhibition | Purified Human BACE2 | Ki = 0.38 nM | [4][5] |

| Cathepsin D Inhibition | Purified Human Cathepsin D | >45,000-fold selectivity vs BACE1 | [5] |

| Cathepsin E Inhibition | Purified Human Cathepsin E | >45,000-fold selectivity vs BACE1 | [5] |

| Pepsin Inhibition | Purified Human Pepsin | >45,000-fold selectivity vs BACE1 | [5] |

Experimental Protocols

Protocol 1: Cell Culture of HEK293-APPSwe Cells

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells stably transfected with the "Swedish" mutant of the amyloid precursor protein (APPSwe), which enhances Aβ production.

Materials:

-

HEK293-APPSwe cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well or 96-well plates

Procedure:

-

Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent such as G418 (concentration to be determined based on the specific cell line's resistance) to maintain APPSwe expression.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of HEK293-APPSwe cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Seeding: Transfer the resuspended cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge as described above. Resuspend the cell pellet and seed into new flasks or plates at the desired density.

Protocol 2: this compound Treatment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium (from Protocol 1)

-

HEK293-APPSwe cells seeded in appropriate plates

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the cell culture wells is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).

-

Cell Seeding: Seed HEK293-APPSwe cells in 6-well or 96-well plates and allow them to adhere and grow for 24 hours.

-

Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO but no this compound).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24-48 hours) at 37°C and 5% CO2.

Protocol 3: Quantification of Aβ40 and Aβ42 by ELISA

Materials:

-

Conditioned medium from this compound-treated cells

-

Human Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Sample Collection: After the treatment incubation period, carefully collect the conditioned medium from each well.

-

Centrifugation: Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.

-

ELISA Assay: Perform the ELISA for Aβ40 and Aβ42 on the clarified supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow Aβ to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to form an antibody-Aβ-antibody sandwich.

-

Washing the plate again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve. Determine the IC50 value of this compound for the inhibition of Aβ40 and Aβ42 production.

Protocol 4: Assessment of Cell Viability using MTT Assay

Materials:

-

This compound-treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

MTT Addition: Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Protocol 5: Evaluation of BACE1 Activity using a FRET-based Assay

Materials:

-

Cell lysates from this compound-treated cells

-

BACE1 FRET assay kit (containing a fluorogenic BACE1 substrate)

-

Fluorometric microplate reader

Procedure:

-

Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).

-

FRET Assay: Perform the BACE1 activity assay according to the manufacturer's protocol. This generally involves:

-

Adding a defined amount of cell lysate to a microplate well.

-

Initiating the reaction by adding the FRET-based BACE1 substrate.

-

Incubating the plate at the recommended temperature.

-

Measuring the fluorescence intensity at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the quencher and fluorophore, resulting in an increase in fluorescence.

-

-

Data Analysis: Normalize the BACE1 activity to the total protein concentration in each sample. Compare the activity in this compound-treated samples to the vehicle control to determine the extent of BACE1 inhibition.

Protocol 6: Assessment of Off-Target Effects on Cathepsin D

Materials:

-

Cell lysates from this compound-treated cells

-

Cathepsin D activity assay kit (fluorometric or colorimetric)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates from cells treated with a range of this compound concentrations as described in Protocol 5.

-

Cathepsin D Activity Assay: Measure the activity of Cathepsin D in the cell lysates using a commercially available kit, following the manufacturer's instructions.

-

Data Analysis: Compare the Cathepsin D activity in this compound-treated samples to that of the vehicle control. A significant decrease in activity would indicate an off-target effect.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in cell-based models. By employing these methods, researchers can obtain quantitative data on the compound's ability to inhibit BACE1, reduce Aβ production, and assess its cellular safety profile. This information is crucial for the continued development and understanding of BACE1 inhibitors as a potential therapeutic intervention for Alzheimer's disease.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Quantitation of amyloid-beta peptides in biological milieu using a novel homogeneous time-resolved fluorescence (HTRF) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. abcam.com [abcam.com]

Application Notes and Protocols for the Quantification of Verubecestat in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which has been investigated for the treatment of Alzheimer's disease.[1][2] Accurate quantification of this compound in biological matrices such as plasma and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, dose-finding, and assessing target engagement in clinical trials.[3][4] This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in these biological samples, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is the most prominently reported method.

Analytical Method Overview

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for the determination of this compound in rat plasma.[5] This data can serve as a benchmark for method development and validation in other biological matrices.

| Parameter | Result | Citation |

| Linearity Range | 1 - 2500 ng/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |

| Intra-day Precision (%RSD) | 2.9 - 9.0% | [5] |

| Inter-day Precision (%RSD) | 0.4 - 6.5% | [5] |

| Accuracy (%RE) | -2.2% to 10.4% | [5] |

| Extraction Recovery | Not explicitly stated, but in line with FDA guidelines. | [5] |

| Matrix Effect | Not explicitly stated, but in line with FDA guidelines. | [5] |

Experimental Protocols

UPLC-MS/MS Method for this compound in Rat Plasma

This protocol is based on a validated method published in the Journal of Pharmaceutical and Biomedical Analysis.[5]

1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (Diazepam, 500 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:0.1% Formic acid in water, 50:50 v/v).

-

Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

1.2. UPLC Conditions

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

1.3. Mass Spectrometry Conditions

-

Instrument: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 410.1 → 124.0[5]

-

Diazepam (IS): m/z 285.1 → 193.0

-

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Collision Energy: 20 eV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 150 L/h

-

Desolvation Gas Flow: 1000 L/h

Proposed UPLC-MS/MS Method for this compound in Human Cerebrospinal Fluid (CSF)

While a specific validated method for this compound in human CSF is not publicly available, the following protocol is proposed based on the validated plasma method and general best practices for CSF analysis. The lower protein content in CSF may allow for a more simplified sample preparation.[6]

2.1. Sample Preparation: Direct Injection or Protein Precipitation

-

Option A: Direct Injection (for cleaner samples)

-

Thaw CSF samples at room temperature.

-

Centrifuge at 2000 x g for 10 minutes at room temperature to remove any cellular debris.[6]

-

To 100 µL of CSF supernatant, add 10 µL of internal standard (e.g., a structurally similar, stable isotope-labeled this compound).

-

Vortex briefly.

-

Inject directly into the UPLC-MS/MS system.

-

-

Option B: Protein Precipitation (if matrix effects are observed)

-

Follow the same procedure as for plasma (Section 1.1), but with a reduced volume of precipitating agent (e.g., 200 µL of acetonitrile for 100 µL of CSF) due to the lower protein concentration.

-

2.2. UPLC and Mass Spectrometry Conditions

The UPLC and MS conditions described for the rat plasma method (Sections 1.2 and 1.3) can be used as a starting point for method development for CSF analysis. Optimization of the gradient and MS parameters may be necessary to achieve the desired sensitivity and peak shape.

Visualizations

Caption: Workflow for this compound quantification in plasma.

Caption: Proposed workflow for this compound quantification in CSF.

References

- 1. behavioralhealth2000.com [behavioralhealth2000.com]

- 2. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. behavioralhealth2000.com [behavioralhealth2000.com]

- 4. Merck & Co. Scientists Publish New Research Detailing The Early Development Of this compound, An Investigational BACE1 Inhibitor In Science Translational Medicine - BioSpace [biospace.com]

- 5. Quantification and pharmacokinetic property of this compound an BACE1 inhibitor in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharmaservices.com [biopharmaservices.com]

Verubecestat Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in rodent models for Alzheimer's disease research. This compound has been shown to effectively reduce amyloid-beta (Aβ) peptides in various biological compartments, a key therapeutic goal in the study of Alzheimer's disease.[1][2][3][4]

Overview and Mechanism of Action

This compound is an orally active small molecule that inhibits BACE1, an essential enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[5] By blocking BACE1, this compound reduces the production of Aβ peptides (Aβ40 and Aβ42), which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2][5] Preclinical studies in rodent models have demonstrated significant, dose-dependent reductions in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain tissue following both acute and chronic administration.[1][2][3][4]

The following diagram illustrates the targeted signaling pathway:

Quantitative Data Summary

The efficacy of this compound in reducing Aβ levels across different rodent models and administration protocols is summarized below.

| Rodent Model | Administration Route | Dose | Duration | Plasma Aβ40 Reduction | CSF Aβ40 Reduction | Brain Aβ40 Reduction | Reference |

| Sprague-Dawley Rat | Oral Gavage | 10 mg/kg | Single Dose | >90% | ~70% at 3h | ~60% at 3h | [1] |

| Sprague-Dawley Rat | Oral Gavage | 30 mg/kg | Single Dose | >90% | ~80% at 6h | ~75% at 6h | [1] |

| Cynomolgus Monkey | Oral Gavage | 3 mg/kg | Single Dose | N/A | ~80% at 12h | N/A | [6][7] |

| Tg2576-AβPPswe Mouse | In-diet | 110 mg/kg/day | 12 weeks | >90% | 62% | 24% | [8] |

| 5XFAD Mouse | In-diet | 3-10 mg/kg/day (approx.) | 3 months | Dose-dependent | N/A | Dose-dependent (females) | [9] |

N/A: Data not available in the cited sources.

Experimental Protocols

Acute Oral Administration in Sprague-Dawley Rats

This protocol is designed to assess the time-dependent effects of a single oral dose of this compound on Aβ levels.

Materials:

-

This compound (MK-8931)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley rats (male, 250-300g)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Tools for CSF and brain tissue collection

-

ELISA kits for Aβ40 quantification

Procedure:

-

Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle for at least one week prior to the experiment.[8]

-

Dosing: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg or 30 mg/kg). Administer a single dose via oral gavage.[1] A vehicle-only group should be included as a control.

-

Sample Collection: At specified time points post-dosing (e.g., 1, 3, 6, 12, and 24 hours), anesthetize a cohort of rats.[1]

-

Blood: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma.

-

CSF: Collect cerebrospinal fluid from the cisterna magna.

-

Brain: Perfuse the animals with saline, then dissect the cortex.

-

-

Sample Processing and Analysis: Snap-freeze all samples in liquid nitrogen and store them at -80°C. Homogenize brain tissue as required. Measure Aβ40 concentrations in plasma, CSF, and brain homogenates using a validated ELISA kit.[8]

-

Data Analysis: Calculate the percentage reduction of Aβ40 at each time point relative to the vehicle-treated control group.

Chronic In-Diet Administration in Tg2576-AβPPswe Mice

This protocol is suitable for evaluating the long-term efficacy of this compound on amyloid pathology in a transgenic mouse model of Alzheimer's disease.

Materials:

-

This compound (MK-8931)

-

Standard rodent chow

-

Tg2576-AβPPswe mice (e.g., 18-22 months old)[8]

-

Equipment for behavioral testing (optional)

-

Imaging equipment (e.g., MRI for ARIA-H assessment) (optional)[8]

-

Histology supplies (e.g., Thioflavin S, Prussian blue)

Procedure:

-

Diet Preparation: Mill standard chow and incorporate this compound to achieve the target dose (e.g., 110 mg/kg/day).[8] Prepare a control diet without the drug.

-

Animal Dosing: House mice individually and provide the this compound-containing or control diet ad libitum for the study duration (e.g., 12 weeks).[8] Monitor food intake and body weight regularly to adjust the drug concentration in the diet if necessary.[8]

-

In-Life Assessments (Optional): Conduct longitudinal assessments such as MRI scans to monitor for potential side effects like microhemorrhages (ARIA-H).[8]

-